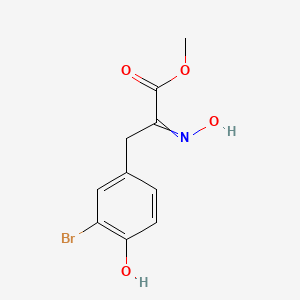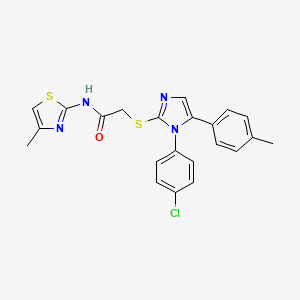![molecular formula C12H13F3N2O5S B2760573 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid CAS No. 1008001-96-4](/img/structure/B2760573.png)
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid is a chemical compound with the molecular formula C12H13F3N2O5S . It has a molecular weight of 354.3 . The compound is also known by its IUPAC name N2- { [2- (trifluoromethyl)phenyl]sulfonyl}glutamine .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H13F3N2O5S . This indicates that it contains 12 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . Unfortunately, the specific arrangement of these atoms (i.e., the compound’s structural formula) was not found in the search results.Aplicaciones Científicas De Investigación
Structural and Chemical Insights
Carbamoylsulfonamide derivatives, closely related to 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid, are known for their stabilized structures due to extensive intra- and intermolecular hydrogen bonds. These compounds form polymeric chains, which are significant for their potential in medicinal applications due to their novel compound properties (Siddiqui et al., 2008).
Synthetic Pathways and Applications
The synthesis of related compounds involves multiple steps, including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, highlighting the compound's role as a key intermediate for the development of new inhibitors, particularly thymidylate synthase inhibitors. This synthesis pathway is notable for its low cost and suitability for industrial-scale production (Guo-qing, 2013).
Catalytic and Environmental Applications
Benzene-sulfonate and -carboxylate copper polymers derived from related compounds show promise in catalytic activities, particularly in the oxidation of cyclohexane in ionic liquid under mild conditions. These findings suggest potential environmental applications by facilitating more efficient and less harmful chemical reactions (Hazra et al., 2016).
Multifunctional Metal-Organic Frameworks (MOFs)
The modification of IRMOF-3 using anhydrides and isocyanates demonstrates the introduction of a wide range of functional groups onto the MOF lattice. This process, known as postsynthetic modification, illustrates the versatility of carbamoyl and sulfonamide derivatives in crafting materials with novel properties for potential use in various applications, from catalysis to drug delivery (Garibay et al., 2009).
Safety and Hazards
The safety data sheet (MSDS) for 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid is not available in the search results . Therefore, the specific hazards associated with this compound are not known. It’s always recommended to handle chemical compounds with appropriate safety measures.
Propiedades
IUPAC Name |
5-amino-5-oxo-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O5S/c13-12(14,15)7-3-1-2-4-9(7)23(21,22)17-8(11(19)20)5-6-10(16)18/h1-4,8,17H,5-6H2,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMYDGDMMJGGPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

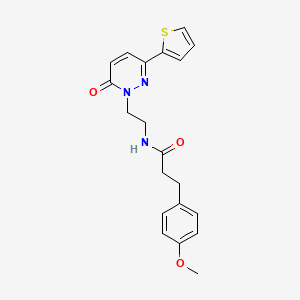
![4-Chloro-2-[(2-thienylmethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2760494.png)
![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)
![methyl 3-(2-chlorophenyl)-5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2760496.png)
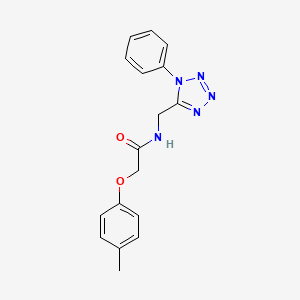
![N-(2-ethoxyphenyl)-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2760499.png)
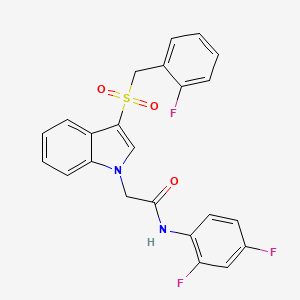
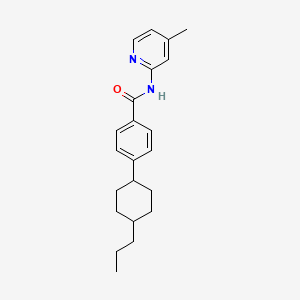
![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)

